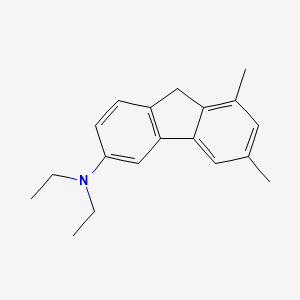

N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine

Description

Properties

CAS No. |

68259-18-7 |

|---|---|

Molecular Formula |

C19H23N |

Molecular Weight |

265.4 g/mol |

IUPAC Name |

N,N-diethyl-6,8-dimethyl-9H-fluoren-3-amine |

InChI |

InChI=1S/C19H23N/c1-5-20(6-2)16-8-7-15-11-17-14(4)9-13(3)10-19(17)18(15)12-16/h7-10,12H,5-6,11H2,1-4H3 |

InChI Key |

RIZOSLSFFFSXDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(CC3=C(C=C(C=C32)C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of fluorene amines such as N,N-diethyl-6,8-dimethyl-9H-fluoren-3-amine typically proceeds through:

- Functionalization of the fluorene core to introduce methyl groups at the 6 and 8 positions.

- Installation of an amino substituent at the 3-position, often via nucleophilic aromatic substitution or reductive amination.

- Alkylation of the amino group to achieve the N,N-diethyl substitution.

Preparation of the Fluorene Core with Methyl Substituents

6,8-Dimethyl substitution on the fluorene ring can be achieved by starting from appropriately substituted fluorene precursors or by regioselective methylation reactions. Literature examples indicate that methyl groups are introduced either by:

- Direct alkylation of fluorene derivatives at the 6 and 8 positions using methylating agents.

- Use of pre-methylated fluorene derivatives as starting materials.

Although explicit procedures for 6,8-dimethyl substitution are less frequently detailed, analogous methods from fluorene chemistry suggest the use of Friedel-Crafts alkylation or directed ortho-metalation followed by methylation.

Introduction of the Amino Group at the 3-Position

The 3-position amino group installation can be achieved by:

- Nucleophilic substitution of a halogenated fluorene derivative (e.g., 3-bromo- or 3-chlorofluorene) with an amine nucleophile.

- Reductive amination of a 3-formylfluorene intermediate with a secondary amine.

A representative synthetic route for related fluorene amines involves the following steps (adapted from related fluorene amine syntheses):

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Halogenation | 6,8-dimethylfluorene | Bromination at 3-position | 3-bromo-6,8-dimethylfluorene |

| 2 | Nucleophilic substitution | 3-bromo-6,8-dimethylfluorene | N,N-diethylamine or precursor | This compound |

Alternatively, reductive amination can be employed:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Formylation | 6,8-dimethylfluorene | Formylation at 3-position (e.g., Vilsmeier-Haack) | 6,8-dimethyl-9H-fluoren-3-carbaldehyde |

| 2 | Reductive amination | 6,8-dimethyl-9H-fluoren-3-carbaldehyde | N,N-diethylamine, reducing agent (e.g., NaBH3CN) | This compound |

Reductive Amination Methodology

Reductive amination is a widely used, efficient method for preparing N,N-dialkylated amines from aldehydes or ketones. A general procedure for synthesizing N,N-diethyl-substituted amines involves:

- Mixing the aldehyde (e.g., 6,8-dimethyl-9H-fluoren-3-carbaldehyde) with diethylamine in a suitable solvent.

- Adding a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation in the presence of Pd/C and ammonium formate.

- Stirring at room temperature or mild heating until completion, monitored by TLC.

- Workup involving filtration, solvent removal, extraction, and purification by chromatography.

An example from related literature for N-ethyl-2,6-diethyl aniline derivatives shows:

| Reagent | Amount | Role |

|---|---|---|

| Pd/C catalyst | 0.5 mmol | Hydrogenation catalyst |

| Ammonium formate | 50 mmol | Hydrogen source |

| 2,6-diethyl aniline | 5 mmol | Amine substrate |

| Acetaldehyde or similar aldehyde | 5 mmol | Carbonyl compound |

| 2-propanol solvent | 90 ml | Reaction medium |

Procedure:

- Pd/C is activated by stirring with ammonium formate.

- Amine and aldehyde are added and stirred at room temperature for 30 min.

- Catalyst is filtered off; solvent removed under reduced pressure.

- Organic phase extracted, dried, and purified by silica gel chromatography.

This method can be adapted for the fluorene aldehyde and diethylamine to yield this compound.

Nucleophilic Aromatic Substitution (SNAr) and Alkylation Approaches

In some cases, nucleophilic substitution of halogenated fluorene derivatives with amines or cyanide followed by reduction and methylation steps is employed. For example, a synthetic route to dimethylamino-substituted fluorenes involves:

- Substitution of a bromo group on a nitro-substituted fluorene with CuCN.

- Reduction of the nitro group to an amine.

- Reductive methylation of the amine with paraformaldehyde and sodium cyanoborohydride.

- Reduction of nitrile to aldehyde for further functionalization.

Although this exact sequence is for dimethylamino substitution, analogous steps with diethylamine or subsequent alkylation can be envisioned for the diethylamino derivative.

Optimization of Alkylation Conditions in Related Systems

Studies on alkylation of fluorene derivatives and aromatic amines using alkyl bromides with bases such as DBU, NaH, or KOtBu in solvents like acetonitrile or DMF show that:

- DBU in acetonitrile at 0 °C provides high yields (~90%) for alkylation steps.

- Sodium hydride in DMF is effective for certain alkylations at 0 °C to room temperature.

| Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| DBU | MeCN | 0 °C | 90-94 | Optimal for alkylation of Ni(II) complexes |

| NaH | DMF | 0 °C to rt | 85-93 | Effective for bis-alkylation |

These conditions can guide the alkylation of amino groups on fluorene derivatives to install diethyl substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Fluorenone derivatives

Reduction: Amine derivatives

Substitution: Various substituted fluorenes

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is in the separation and analysis of compounds using HPLC techniques. A study demonstrated that this compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

This compound has also been investigated for its potential in organic light-emitting materials. Research indicates that compounds based on fluorene structures exhibit promising luminescent properties. These materials are essential for developing efficient OLED devices due to their narrowband emission characteristics. The compound's ability to serve as a host in thermally activated delayed fluorescence (TADF) systems has been highlighted, showing effective energy transfer and significant enhancements in device performance .

Pharmacological Applications

Antimicrobial Activity

Recent studies have explored the biological activities of nitrogen-containing compounds related to this compound. For instance, derivatives of similar structures have shown notable antimicrobial activity against pathogens like Mycobacterium tuberculosis. This suggests that modifications to the amine structure could lead to compounds with enhanced therapeutic properties .

Nonlinear Optical Properties

The compound's derivatives have been studied for their nonlinear optical behavior, which is crucial for applications in photonics and telecommunications. Research has shown that specific modifications can significantly enhance the first hyperpolarizability of these compounds, making them suitable for use in optical devices .

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The diethylamino group may play a key role in these interactions by facilitating binding to target molecules.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

A. 3-Amino-9,9-dimethylfluorene (9,9-dimethyl-9H-fluoren-3-amine)

- Structure: Methyl groups at position 9; amino group at position 3.

- Key Differences: Lacks methyl groups at positions 6 and 8 and uses dimethylamino instead of diethylamino.

- The dimethylamino group offers weaker electron-donating effects than diethylamino, altering charge transport properties .

B. 3-N,3-N,6-N,6-N-Tetramethyl-9-phenyl-9H-fluorene-3,6-diamine

- Structure: Dual dimethylamino groups at positions 3 and 6; phenyl group at position 9.

- Key Differences: Multiple amino groups enhance electron density, while the phenyl substituent introduces steric bulk and π-extension.

- Impact : Higher molecular weight (328.45 g/mol) and increased planarity may improve thermal stability but reduce solubility .

Core Structure Modifications

C. N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine

- Structure : Fluorene-carbazole hybrid with diphenyl groups at position 9.

- Key Differences : Carbazole moiety introduces a nitrogen heteroatom, creating a stronger electron-deficient core.

- Impact : Enhanced charge-transfer capabilities compared to pure fluorene derivatives, suitable for hole-transport layers in OLEDs .

D. 9-Ethyl-N,N-bis(methyl-d3)-9H-carbazol-3-amine

- Structure : Carbazole core with deuterated methyl groups on the amine.

- Key Differences : Isotopic substitution (deuterium) minimizes vibrational modes, useful in spectroscopic studies.

- Impact: Similar steric profile to non-deuterated analogs but with distinct NMR signatures (e.g., 1H NMR δ 2.80–2.95 ppm for methyl-d3) .

Functional Group Variations

E. 9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine

- Structure: Ethynyl group at position 7; diphenylamino group at position 2.

- Key Differences : Ethynyl spacer enhances conjugation and rigidity.

- Impact: Improved two-photon absorption cross-sections due to extended π-system, relevant for nonlinear optical materials .

Data Table: Structural and Property Comparison

Research Findings and Implications

- Steric Effects: Diethyl groups in the target compound increase solubility in nonpolar solvents compared to dimethyl analogs but may hinder molecular packing in crystalline phases .

- Comparative Performance: Carbazole hybrids (e.g., Compound C) exhibit superior hole-transport properties due to their electron-deficient cores, whereas ethynyl-substituted derivatives (e.g., Compound E) excel in nonlinear optics .

Biological Activity

N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorene core modified with diethyl and dimethyl groups. The presence of these substituents can influence its interactions with biological targets, potentially enhancing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of target molecules through mechanisms such as:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in neurotransmitter degradation, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases like Alzheimer's.

- Receptor Antagonism : It may also exhibit antagonistic properties towards N-methyl-D-aspartate (NMDA) receptors, which are implicated in excitotoxicity associated with neurodegenerative disorders.

Biological Activity Studies

Research has demonstrated that derivatives of fluorenes, including this compound, possess notable biological activities. Below is a summary table of key findings from various studies:

Case Studies

- Alzheimer's Disease Research : A study focused on fluoren-9-amines evaluated their efficacy as dual-action drugs targeting both BChE and NMDA receptors. The results indicated that certain derivatives could effectively cross the blood-brain barrier (BBB), showing promise for treating Alzheimer's disease by enhancing cholinergic signaling while protecting against excitotoxicity .

- Synthetic Approaches : Another investigation synthesized various derivatives of this compound to assess their biological profiles. The study found that modifications to the fluorene structure significantly impacted the compounds' inhibitory effects on cholinesterases and their ability to penetrate the BBB .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a fluorene backbone (e.g., 9H-fluoren-3-amine) and introduce substituents via electrophilic aromatic substitution or transition-metal-catalyzed coupling. For example, alkylation of the amine group with diethyl groups can be achieved using ethyl bromide in the presence of a base like NaH .

- Step 2 : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor progress via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR spectra with computed data (e.g., PubChem-derived shifts) to validate substituent positions and amine functionality .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ peak).

- Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) to ensure >95% purity .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

- Methodology :

- Solubility : Test solubility in DMSO, DMF, or toluene, which are common for fluorene derivatives. Avoid aqueous solutions unless stabilized with co-solvents .

- Storage : Store under inert gas (argon) at room temperature in amber vials to prevent photodegradation. Monitor stability via periodic NMR over 6–12 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and how do these correlate with experimental data?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, dipole moments, and charge distribution. Compare with experimental UV-Vis and fluorescence spectra .

- Validation : Overlay computed IR spectra with experimental data to identify discrepancies in vibrational modes (e.g., amine N-H stretches) .

Q. What strategies resolve contradictions in crystallographic data when analyzing derivatives of this compound?

- Methodology :

- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures. Use ORTEP-III for visualizing thermal ellipsoids and validating bond lengths/angles .

- Twinning Analysis : If data ambiguities arise (e.g., poor R-factors), apply twin-law refinement in SHELXL or switch to molecular replacement methods .

Q. How do steric and electronic effects of the diethyl and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify substituent bulk around the amine group.

- Kinetic Studies : Compare reaction rates (e.g., Suzuki-Miyaura coupling) with less-substituted analogs. Use -NMR (if fluorine tags are added) to track electronic effects .

Q. What experimental approaches mitigate degradation during long-term stability studies under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.